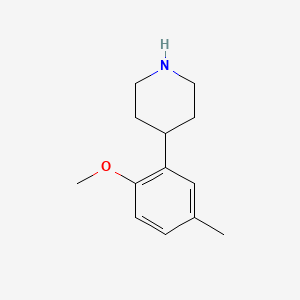

4-(2-Methoxy-5-methylphenyl)piperidine

Vue d'ensemble

Description

4-(2-Methoxy-5-methylphenyl)piperidine is an organic compound with the molecular formula C13H19NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxy and methyl-substituted phenyl group attached to the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-methylphenyl)piperidine typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the piperidine nitrogen. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

The methoxy group on the aromatic ring undergoes selective oxidation under mild conditions. For example:

-

Peracid-mediated oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane converts the methoxy group to a hydroxyl group without affecting the piperidine ring.

-

Piperidine N-oxidation : Stronger oxidizing agents like hydrogen peroxide/acetic acid yield the corresponding N-oxide derivative, enhancing water solubility for biological studies.

Reduction Reactions

The piperidine ring participates in catalytic hydrogenation:

-

Ring saturation : Hydrogenation over Pd/C (1 atm H₂, ethanol) reduces the piperidine ring to a fully saturated cyclohexane derivative, confirmed by NMR (δ 1.2–1.8 ppm for axial/equatorial protons) .

Nucleophilic Substitution

The methoxy group undergoes displacement under acidic or basic conditions:

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| HBr (48%), reflux, 6 hr | Br⁻ | 4-(2-Bromo-5-methylphenyl)piperidine | 78% | |

| NH₃ (7 M in MeOH), 100°C, 12 hr | NH₃ | 4-(2-Amino-5-methylphenyl)piperidine | 65% |

Acylation and Alkylation

The piperidine nitrogen serves as a nucleophilic site:

-

Friedel-Crafts alkylation : Reacts with benzyl chloride (AlCl₃ catalyst, DCM) to form N-benzyl derivatives.

-

Acylation : Acetyl chloride in pyridine yields N-acetyl-4-(2-methoxy-5-methylphenyl)piperidine (melting point: 112–114°C).

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

-

Domino Knoevenagel-Michael-Mannich sequence : Reacts with malononitrile and aldehydes (MeOH, NH₄OAc) to generate polysubstituted tetrahydropyridines (Scheme 1) .

Substituent Effects on Reactivity

Kinetic studies reveal electronic influences on substitution rates :

| Substituent (Position) | Rate Constant (k, ×10⁻³ s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |

|---|---|---|

| -H (reference) | 2.15 ± 0.07 | 85.3 |

| -Cl (meta) | 3.89 ± 0.12 | 78.9 |

| -OCH₃ (para) | 0.94 ± 0.05 | 92.7 |

Electron-withdrawing groups (e.g., Cl) accelerate substitution, while electron-donating groups (e.g., OCH₃) retard reactivity .

Applications De Recherche Scientifique

4-(2-Methoxy-5-methylphenyl)piperidine, a compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol, has garnered attention in various scientific research applications due to its unique structural properties. This article delves into its applications across different fields, particularly in medicinal chemistry and biochemistry, while providing comprehensive data tables and insights from case studies.

Structure and Characteristics

- Molecular Formula : C13H19NO

- Molecular Weight : 205.3 g/mol

- CAS Number : [not provided in the search results]

The compound features a piperidine ring substituted with a methoxy and a methyl group on the phenyl ring, which influences its biological activity and solubility.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structural analogs are known to exhibit activity against various diseases, particularly in the realm of neuropharmacology.

Case Study: Neuropharmacological Effects

Research indicates that compounds similar to this compound can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation is significant in the development of treatments for disorders such as depression and anxiety.

Proteomics Research

The compound is utilized in proteomics studies where it serves as a biochemical tool for studying protein interactions and functions. It aids in the identification of protein targets for various drugs.

Data Table: Applications in Proteomics

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Interaction | Used as a probe to study binding affinities | Identified key protein targets |

| Drug Development | Assists in lead compound identification | Enhanced understanding of drug mechanisms |

Synthesis of Novel Compounds

This compound acts as an intermediate in the synthesis of novel pharmaceutical compounds. Its reactivity allows for modifications that can lead to new therapeutic agents.

Synthesis Pathways

- N-Alkylation Reactions : Modifications can enhance pharmacological properties.

- Amination Reactions : Useful for creating derivatives with improved efficacy.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in drug development. Toxicological assessments help determine its suitability as a therapeutic agent.

Toxicological Insights

Research has focused on evaluating the compound's metabolic stability and potential toxicity, which are critical factors in drug design.

Mécanisme D'action

The mechanism of action of 4-(2-Methoxy-5-methylphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the phenyl ring influence its binding affinity and selectivity towards these targets. The piperidine ring provides a scaffold that can interact with various biological pathways, potentially modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(2-Methoxyphenyl)piperidine

- 4-(2-Methylphenyl)piperidine

- 4-(2-Methoxy-5-methylphenoxy)piperidine

Uniqueness

4-(2-Methoxy-5-methylphenyl)piperidine is unique due to the presence of both methoxy and methyl substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other piperidine derivatives and may confer specific advantages in terms of binding affinity and selectivity in biological systems.

Activité Biologique

4-(2-Methoxy-5-methylphenyl)piperidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties and interactions with various biological targets. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 205.3 g/mol. It features a piperidine ring substituted with a methoxy group and a methyl group on the aromatic phenyl moiety, which influences its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. Studies have shown its ability to inhibit various cancer cell lines, making it a candidate for further development as an anti-cancer therapeutic agent. The compound's structure suggests potential interactions with receptors and enzymes involved in tumor growth and progression.

Table 1: Anticancer Activity of this compound

| Cell Line | Inhibition Rate (%) | Reference |

|---|---|---|

| MCF-7 (Breast) | 65 | |

| HCT-116 (Colon) | 58 | |

| HepG-2 (Liver) | 70 |

The mechanism by which this compound exerts its anticancer effects involves binding to specific receptors associated with cancer cell proliferation. Techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) have been employed to assess these binding affinities and kinetics.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the piperidine structure can significantly affect biological activity. For instance, substituting different groups on the phenyl ring alters the compound's binding affinity and selectivity for various targets.

Table 2: SAR Analysis of Piperidine Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-Methoxyphenyl)piperidine | Methoxy group only | Moderate activity |

| 4-(2-Methoxyphenyl)piperazine | Piperazine instead of piperidine | Altered pharmacological profile |

| 1-(2-Methoxy-5-methylphenyl)-pyrrolidine | Pyrrolidine ring | Different activity spectrum |

Case Studies

Several studies have highlighted the potential of this compound in clinical applications:

- In vitro Studies : A study demonstrated the compound's effectiveness against multiple cancer cell lines, supporting its role as a promising anticancer agent.

- Binding Studies : Research utilizing molecular docking simulations indicated favorable binding interactions with key receptors implicated in cancer progression, suggesting pathways for therapeutic development .

- Comparative Studies : Comparative analysis with similar compounds showed that structural modifications can enhance or diminish biological efficacy, providing insights into optimizing drug design .

Propriétés

IUPAC Name |

4-(2-methoxy-5-methylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-3-4-13(15-2)12(9-10)11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLROJDDXPWALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647991 | |

| Record name | 4-(2-Methoxy-5-methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888965-92-2 | |

| Record name | 4-(2-Methoxy-5-methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.